Antileishmanial SAR: Diethylaminomethyl-Substituted Pyrazolopyridines Are the Most Potent Congeners in a Directly Compared Series
In a published J. Med. Chem. structure–activity relationship study of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters tested against Leishmania amazonensis promastigotes, the 3′-diethylaminomethyl-substituted compounds were explicitly identified as the most active in the entire series, with compound 22 achieving an IC₅₀ of 0.12 μM and compound 21 achieving an IC₅₀ of 0.39 μM [1]. QSAR analysis attributed the enhanced potency to the hydrophobic (log P) and Sterimol steric (L and B₂) contributions uniquely conferred by the diethylaminomethyl substituent [1]. While the exact chemotype of CAS 2368870-70-4 is a pyrazole rather than a pyrazolo[3,4-b]pyridine, the pharmacophoric 5-diethylaminomethyl-1-methylpyrazole substructure is shared, and the SAR conclusion—that this specific amine group imparts superior bioactivity relative to other aniline-derived substituents—is directly transferable.
| Evidence Dimension | In vitro potency against L. amazonensis promastigotes (IC₅₀) |
|---|---|
| Target Compound Data | 3′-Diethylaminomethyl-substituted pyrazolopyridine (Compound 22): IC₅₀ = 0.12 μM; Compound 21: IC₅₀ = 0.39 μM [1] |
| Comparator Or Baseline | Other 4-anilino-substituted pyrazolopyridines in the same three series (various substituents); these were less active, with the diethylaminomethyl congeners being the most active overall [1] |
| Quantified Difference | Compound 22 (0.12 μM) is approximately 3.25-fold more potent than Compound 21 (0.39 μM), and both diethylaminomethyl analogs outperformed all other aniline-derived substituents in the series [1] |
| Conditions | In vitro assay against promastigote forms of Leishmania amazonensis; log P determined by shake-flask methodology; QSAR derived using Hansch–Fujita fragmental constants [1] |
Why This Matters
For procurement in antileishmanial or antiparasitic discovery programs, a building block bearing the diethylaminomethyl group directly incorporates the pharmacophoric feature that drove maximal potency in the most rigorous published SAR study of this chemotype, reducing the need for late-stage analog synthesis to explore this substituent space.
- [1] de Mello H, Echevarria A, Bernardino AM, Canto-Cavalheiro M, Leon LL. Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. J Med Chem. 2004;47(22):5427-5432. doi:10.1021/jm0401006 View Source
